molecular formula C12H13NO3 B3375279 2-(2-(2-Oxopyrrolidin-1-yl)phenyl)acetic acid CAS No. 109049-91-4

2-(2-(2-Oxopyrrolidin-1-yl)phenyl)acetic acid

Cat. No.: B3375279
CAS No.: 109049-91-4
M. Wt: 219.24
InChI Key: FCLBHKVFUDDYCD-UHFFFAOYSA-N
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Description

Contextualization within 2-Oxopyrrolidinone Derivatives and Their Academic Significance

The 2-oxopyrrolidinone, or pyrrolidinone, core is a prominent five-membered lactam ring that is a structural component of numerous biologically active compounds. researchgate.net This scaffold is a versatile building block in medicinal chemistry, and its derivatives have demonstrated a wide array of pharmacological activities. scilit.comresearchgate.net The academic significance of 2-oxopyrrolidinone derivatives is underscored by their diverse applications, which span from being powerful bioactive agents to serving as intermediates in the synthesis of complex molecules. researchgate.net

Derivatives of pyrrolidinone have been shown to possess a range of biological effects, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant properties. scilit.comresearchgate.net The versatility of the pyrrolidinone ring allows for extensive chemical modifications, enabling the exploration of structure-activity relationships and the optimization of therapeutic properties. nih.gov This has led to the development of a broad spectrum of analogues with significant biological activities, positioning the pyrrolidinone scaffold as a privileged structure in drug discovery. researchgate.net

Table 1: Selected Biological Activities of 2-Oxopyrrolidinone Derivatives

Biological Activity Description
Antimicrobial Effective against various bacterial and fungal strains. nih.gov
Anti-inflammatory Demonstrated ability to reduce inflammation in preclinical models. researchgate.net
Anticancer Shows potential in inhibiting the growth of cancer cells. nih.gov

| Anticonvulsant | Some derivatives have been investigated for their potential in managing seizures. researchgate.net |

Rationale for Research on 2-(2-(2-Oxopyrrolidin-1-yl)phenyl)acetic acid and Related Structures

The rationale for investigating This compound stems from the well-documented biological importance of its constituent parts. The combination of the 2-oxopyrrolidinone ring with the phenylacetic acid scaffold presents an opportunity to develop novel compounds with potentially synergistic or unique pharmacological profiles. The phenylacetic acid moiety is known to be a key structural element in a variety of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com

The exploration of hybrid molecules that combine two or more pharmacophores is a well-established strategy in drug discovery. This approach can lead to compounds with improved efficacy, novel mechanisms of action, or enhanced selectivity. The structural arrangement of This compound allows for the spatial presentation of both the lactam and carboxylic acid functionalities, which could facilitate interactions with multiple biological targets. The academic inquiry into this and related structures is driven by the hypothesis that such a combination could yield compounds with valuable therapeutic properties.

Overview of Prior Research on Phenylacetic Acid and Pyrrolidinone Scaffolds in Academic Inquiry

The phenylacetic acid scaffold is a fundamental building block in medicinal chemistry and is found in a wide range of drugs. mdpi.com Derivatives of phenylacetic acid are known to exhibit various biological activities, including anti-inflammatory, analgesic, and antipyretic properties. google.com For instance, it is the core structure of well-known drugs like diclofenac (B195802) and ibuprofen. mdpi.com The versatility of the phenylacetic acid moiety allows for its incorporation into diverse molecular architectures to modulate biological activity. mdpi.com Phenylacetic acid derivatives have also been explored for their potential as anticancer agents and for the treatment of neurodegenerative diseases. mdpi.com

The pyrrolidinone scaffold is another cornerstone of medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. nih.gov The five-membered ring structure of pyrrolidinone provides a rigid framework that can be functionalized at various positions to achieve specific biological effects. nih.gov This scaffold is a key component in a range of pharmaceuticals and natural products. frontiersin.org Research has demonstrated that pyrrolidinone derivatives can act as antimicrobial, antiviral, and anticancer agents, among other activities. frontiersin.org The ability of the pyrrolidinone ring to participate in various chemical reactions makes it a valuable tool for the synthesis of complex molecular targets. researchgate.net

Table 2: Overview of Phenylacetic Acid and Pyrrolidinone Scaffolds

Scaffold Key Features Examples of Biological Activities
Phenylacetic Acid Contains a phenyl group attached to an acetic acid moiety. mdpi.com Anti-inflammatory, analgesic, anticancer. mdpi.comgoogle.com

| Pyrrolidinone | A five-membered lactam ring. nih.gov | Antimicrobial, anticonvulsant, anti-inflammatory. researchgate.netscilit.comresearchgate.net |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(2-oxopyrrolidin-1-yl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11-6-3-7-13(11)10-5-2-1-4-9(10)8-12(15)16/h1-2,4-5H,3,6-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLBHKVFUDDYCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC=C2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Synthesis Optimization of 2 2 2 Oxopyrrolidin 1 Yl Phenyl Acetic Acid

Retrosynthetic Analysis of 2-(2-(2-Oxopyrrolidin-1-yl)phenyl)acetic acid

A retrosynthetic analysis of this compound suggests that the most logical disconnection is the C-N bond between the phenyl ring and the nitrogen atom of the pyrrolidinone ring. This bond is an aryl amine linkage, which can be formed through established cross-coupling methodologies. This disconnection leads to two key synthons: a nucleophilic 2-pyrrolidinone (B116388) and an electrophilic phenylacetic acid derivative, specifically one with a leaving group at the ortho position of the phenyl ring.

The most practical starting materials corresponding to these synthons would be 2-pyrrolidinone and a 2-halophenylacetic acid derivative, such as 2-bromophenylacetic acid or 2-iodophenylacetic acid. To prevent unwanted side reactions, the carboxylic acid group of the phenylacetic acid derivative would likely require protection as an ester, for instance, a methyl or ethyl ester, prior to the C-N bond-forming reaction. This leads to a retrosynthetic pathway that involves the coupling of an ester of a 2-halophenylacetic acid with 2-pyrrolidinone, followed by the deprotection of the ester to yield the final carboxylic acid.

Development and Evaluation of Synthetic Routes

Based on the retrosynthetic analysis, the primary focus for the synthesis of this compound is the formation of the C(aryl)-N bond. Multi-step strategies are the most viable approach, while one-pot sequences have not been extensively reported for this specific molecule.

Multi-Step Synthesis Strategies

A robust multi-step synthesis would typically involve three key stages: protection of the carboxylic acid, C-N cross-coupling, and deprotection.

Step 1: Protection of 2-Halophenylacetic Acid

To begin, the carboxylic acid functionality of a 2-halophenylacetic acid (e.g., 2-bromophenylacetic acid) is protected as an ester. This is a standard procedure to prevent the acidic proton from interfering with the subsequent base- and metal-catalyzed coupling reactions. A common method is Fischer esterification, where the acid is refluxed in an alcohol (methanol or ethanol) with a catalytic amount of a strong acid like sulfuric acid.

Step 2: C-N Cross-Coupling Reaction

The central step in the synthesis is the coupling of the protected 2-halophenylacetate with 2-pyrrolidinone. Two primary catalytic systems are well-suited for this transformation: the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation: This is a classic copper-catalyzed reaction for the formation of C-N bonds. The reaction typically involves heating the aryl halide, the amine (2-pyrrolidinone), a copper catalyst (e.g., CuI, Cu2O), a base (e.g., K2CO3, Cs2CO3), and often a ligand in a high-boiling solvent like DMF or dioxane.

Buchwald-Hartwig Amination: This is a more modern and often more efficient palladium-catalyzed cross-coupling reaction. It generally proceeds under milder conditions and with a broader substrate scope than the Ullmann condensation. A typical Buchwald-Hartwig reaction would involve the aryl halide, 2-pyrrolidinone, a palladium catalyst (e.g., Pd(OAc)2, Pd2(dba)3), a phosphine (B1218219) ligand (e.g., Xantphos, BINAP), and a base (e.g., NaOtBu, Cs2CO3) in a solvent such as toluene (B28343) or dioxane.

Step 3: Deprotection of the Ester

The final step is the hydrolysis of the ester group to yield the target carboxylic acid. This is typically achieved by treating the ester with a base, such as sodium hydroxide (B78521) or lithium hydroxide, in a mixture of water and an organic solvent like methanol (B129727) or THF, followed by acidification to protonate the carboxylate.

One-Pot Reaction Sequences

Currently, there is a lack of specific literature detailing one-pot reaction sequences for the synthesis of this compound. Such a process would likely involve the in-situ protection of the carboxylic acid or the direct coupling of the unprotected acid, which can be challenging due to the reactivity of the carboxylic acid group under the conditions required for C-N bond formation. The development of a one-pot synthesis would represent a significant advancement in the efficiency of producing this compound.

Optimization of Reaction Conditions and Yields

The optimization of the C-N coupling step is crucial for achieving a high yield of the desired product. The key parameters to consider for both the Ullmann and Buchwald-Hartwig reactions are the choice of catalyst, ligand, base, solvent, and reaction temperature.

For a Buchwald-Hartwig amination , a systematic approach to optimization would involve screening different combinations of palladium precursors and phosphine ligands. The choice of base is also critical, with stronger bases like sodium tert-butoxide often being effective, but milder bases like cesium carbonate may be necessary if the substrate is sensitive. The reaction temperature is another important variable to optimize to ensure a reasonable reaction rate while minimizing decomposition.

For an Ullmann condensation , optimization would focus on the copper source, the presence and type of ligand (e.g., L-proline, phenanthroline), the base, and the temperature. These reactions often require higher temperatures than their palladium-catalyzed counterparts.

Below is an interactive data table summarizing the key variables that would be optimized for the C-N cross-coupling step.

ParameterBuchwald-Hartwig AminationUllmann Condensation
Catalyst Pd(OAc)2, Pd2(dba)3CuI, Cu2O, Cu(acac)2
Ligand Xantphos, BINAP, RuPhosL-proline, Phenanthroline
Base NaOtBu, K3PO4, Cs2CO3K2CO3, Cs2CO3
Solvent Toluene, Dioxane, THFDMF, Dioxane, DMSO
Temperature 80-120 °C120-180 °C

Purification and Isolation Techniques for Research Applications

The purification of the final product, this compound, is essential to obtain a compound of high purity for research applications. A typical purification workflow would involve the following steps:

Work-up: After the deprotection step, the reaction mixture is typically acidified to precipitate the carboxylic acid. The crude product can then be extracted into an organic solvent. The organic layer is then washed with brine and dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.

Chromatography: The crude product is often purified by column chromatography on silica (B1680970) gel. A suitable eluent system, such as a gradient of ethyl acetate (B1210297) in hexanes or dichloromethane (B109758) with a small percentage of methanol, would be used to separate the desired product from any unreacted starting materials or byproducts.

Crystallization: For obtaining a highly pure solid, crystallization from a suitable solvent or solvent system is often employed. The choice of solvent will depend on the solubility of the compound and can be determined experimentally.

Advanced Molecular Structural Analysis and Conformational Studies

Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental in determining the molecular structure of a compound by probing the interaction of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR can reveal detailed information about the carbon-hydrogen framework of "2-(2-(2-Oxopyrrolidin-1-yl)phenyl)acetic acid."

One-dimensional NMR techniques such as ¹H NMR and ¹³C NMR would provide initial information on the number and types of proton and carbon environments in the molecule. Two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential to establish the connectivity between adjacent protons, directly attached protons and carbons, and long-range proton-carbon correlations, respectively. This would allow for the unambiguous assignment of all proton and carbon signals to their specific positions within the molecule.

Table 3.1.1: Hypothetical ¹H and ¹³C NMR Data for this compound

Atom Position Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
Phenyl Ring7.2 - 7.5 (m)125.0 - 140.0
CH₂ (acetic acid)3.6 (s)40.0 - 45.0
COOH10.0 - 12.0 (br s)170.0 - 175.0
CH₂ (pyrrolidinone)2.0 - 2.5 (m)20.0 - 35.0
N-CH₂ (pyrrolidinone)3.5 - 3.8 (t)45.0 - 50.0
C=O (pyrrolidinone)-175.0 - 180.0

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to determine the precise molecular weight of "this compound," allowing for the confirmation of its molecular formula (C₁₂H₁₃NO₃).

Furthermore, tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the parent ion. The analysis of the resulting fragment ions would provide valuable structural information, helping to identify the different functional groups and their connectivity within the molecule. For instance, characteristic losses of CO₂, H₂O, and fragmentation of the pyrrolidinone ring would be expected. PubChem provides predicted collision cross-section data for various adducts of the molecule, which can be a useful parameter in advanced mass spectrometry studies. researchgate.net

Table 3.1.2: Predicted Mass Spectrometry Data for this compound Adducts

Adduct m/z Predicted CCS (Ų)
[M+H]⁺220.09682147.4
[M+Na]⁺242.07876154.3
[M-H]⁻218.08226151.4
[M+NH₄]⁺237.12336165.3
[M+K]⁺258.05270151.4
Data sourced from PubChem and are predicted values. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups.

In the IR spectrum of "this compound," characteristic absorption bands would be expected for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the carboxylic acid C=O stretch (~1700-1725 cm⁻¹), the amide C=O stretch of the pyrrolidinone ring (~1650-1680 cm⁻¹), and C-H stretches of the aromatic and aliphatic portions of the molecule. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

Table 3.1.3: Expected IR and Raman Vibrational Frequencies for Key Functional Groups

Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-H (Carboxylic Acid)2500-3300 (broad)Weak
C=O (Carboxylic Acid)1700-17251700-1725
C=O (Amide)1650-16801650-1680
C-H (Aromatic)3000-31003000-3100
C-H (Aliphatic)2850-30002850-3000
C=C (Aromatic)1450-16001450-1600

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide structural information in solution or gas phase, X-ray crystallography offers the definitive determination of the molecular structure in the solid state. This technique can precisely map the positions of atoms in a crystalline lattice, providing accurate measurements of bond lengths, bond angles, and torsion angles.

Crystal Growth and Quality Assessment for this compound

The first and often most challenging step in X-ray crystallography is the growth of high-quality single crystals. For "this compound," this would typically involve dissolving the purified compound in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate slowly. Other techniques like vapor diffusion or cooling crystallization could also be employed.

Once crystals are obtained, their quality would be assessed using techniques such as optical microscopy and preliminary X-ray diffraction to ensure they are single crystals of sufficient size and diffraction power for a full structural analysis.

Bond Lengths, Bond Angles, and Torsion Angle Analysis

A successful X-ray crystallographic analysis of "this compound" would yield a detailed three-dimensional model of the molecule. From this model, precise geometric parameters can be extracted. The analysis of bond lengths and bond angles would confirm the expected covalent bonding pattern and identify any strains or unusual geometries.

Torsion angle analysis would be particularly insightful for understanding the molecule's conformation. Key torsion angles would include those describing the orientation of the acetic acid side chain relative to the phenyl ring and the relative orientation of the pyrrolidinone ring to the phenyl ring. These conformational details are crucial for understanding intermolecular interactions in the solid state, such as hydrogen bonding and crystal packing.

Table 3.2.2: Representative Bond Lengths, Bond Angles, and Torsion Angles (Hypothetical Data)

Parameter Atoms Involved Hypothetical Value
Bond Lengths (Å)
C=O (Carboxylic Acid)~1.20
C-O (Carboxylic Acid)~1.31
C=O (Amide)~1.24
C-N (Amide)~1.33
C-C (Aromatic)~1.39
Bond Angles (°)
O=C-O (Carboxylic Acid)~123
C-C-C (Phenyl Ring)~120
C-N-C (Pyrrolidinone)~112
Torsion Angles (°)
C(phenyl)-C(phenyl)-C(acetic)-C(acid)Varies
C(phenyl)-C(phenyl)-N(pyrrolidinone)-C(pyrrolidinone)Varies

Intermolecular Interactions and Crystal Packing in the Solid State

A definitive analysis of the intermolecular interactions and crystal packing of this compound in the solid state would necessitate its successful crystallization and subsequent analysis by single-crystal X-ray diffraction. This technique provides precise atomic coordinates, from which the three-dimensional arrangement of molecules within the crystal lattice can be determined.

In the absence of such a study for the title compound, a prospective analysis would anticipate the presence of several key intermolecular interactions, driven by the functional groups within the molecule: the carboxylic acid, the lactam (cyclic amide), and the phenyl ring.

Key Potential Intermolecular Interactions:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). This would likely lead to the formation of strong O-H···O hydrogen bonds, often resulting in centrosymmetric dimers between two molecules of the acid. The carbonyl oxygen of the 2-oxopyrrolidine ring is also a potent hydrogen bond acceptor and could engage in C-H···O interactions with neighboring molecules.

A comprehensive crystallographic study would provide a detailed inventory of these interactions, including precise bond lengths and angles, which are crucial for understanding the solid-state properties of the compound. However, no such crystallographic data is currently available.

Conformational Analysis in Solution and Gas Phase

Solution-Phase Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental technique for probing the conformational preferences of molecules in solution. By analyzing various NMR parameters, such as nuclear Overhauser effects (NOEs), coupling constants (J-values), and chemical shifts, it is possible to deduce the average conformation or the distribution of conformers in a given solvent. For this compound, 2D NMR experiments like NOESY or ROESY would be particularly informative for determining the through-space proximity of protons on the phenyl ring, the acetic acid side chain, and the pyrrolidinone ring, thereby revealing the preferred orientation of these substituents relative to one another. To date, no such detailed NMR conformational studies for this specific compound have been published.

Gas-Phase Analysis: Techniques such as microwave spectroscopy or gas-phase electron diffraction could provide information about the conformational landscape of the molecule in an isolated state, free from intermolecular interactions. These studies can reveal the intrinsic conformational preferences governed by intramolecular forces. There is no evidence of such studies having been performed on this compound.

In the absence of experimental data, computational chemistry offers a powerful tool for predicting the conformational landscape of a molecule. Using methods such as molecular mechanics or, for higher accuracy, quantum chemical calculations (like Density Functional Theory - DFT), a potential energy surface can be generated by systematically rotating the molecule's rotatable bonds.

For this compound, the key dihedral angles to be investigated would be:

The rotation around the bond connecting the phenyl ring to the pyrrolidinone nitrogen.

The rotation around the bond connecting the phenyl ring to the acetic acid methylene (B1212753) group.

The rotation around the C-C bond of the acetic acid side chain.

A computational conformational search would identify the low-energy conformers and the energy barriers between them. This would provide insights into the molecule's flexibility and the relative populations of different conformations at a given temperature. Such theoretical studies are invaluable for rationalizing the molecule's behavior but have not been specifically reported for this compound.

The table below hypothetically outlines the kind of data that would be generated from a computational conformational analysis. Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data for the compound .

Dihedral AngleRotational Barrier (kcal/mol)Low-Energy Conformations (degrees)
Phenyl-N(pyrrolidinone)Data not availableData not available
Phenyl-CH2(acetic acid)Data not availableData not available
CH2-COOH(acetic acid)Data not availableData not available

Computational Chemistry and in Silico Studies of 2 2 2 Oxopyrrolidin 1 Yl Phenyl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of a molecule. For a comprehensive analysis of 2-(2-(2-Oxopyrrolidin-1-yl)phenyl)acetic acid, theoretical calculations would typically be performed using a functional such as B3LYP with a basis set like 6-311++G(d,p) to ensure a high degree of accuracy in the computed properties.

The distribution of electrostatic potential (ESP) across the molecule highlights regions of positive and negative charge, which are crucial for understanding intermolecular interactions. The ESP map would likely indicate a high electron density around the carbonyl oxygen of the pyrrolidinone ring and the carboxylic acid group, making these areas susceptible to electrophilic attack and key sites for hydrogen bonding. Conversely, the hydrogen atom of the carboxylic acid would be a region of high positive potential.

Table 1: Hypothetical Electronic Properties of this compound
PropertyCalculated Value
Dipole Moment (Debye)3.45 D
Total Energy (Hartree)-745.123
Point GroupC1

Frontier molecular orbital (FMO) theory is a key component of understanding a molecule's reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. For this compound, the HOMO is predicted to be localized primarily on the phenyl ring, which is rich in π-electrons. The LUMO, on the other hand, is anticipated to be distributed across the carbonyl group of the pyrrolidinone and the carboxylic acid moiety, indicating these are the primary electron-accepting sites.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and thus more reactive.

Table 2: Hypothetical Frontier Molecular Orbital (FMO) Energies
OrbitalEnergy (eV)
HOMO-6.78 eV
LUMO-1.23 eV
HOMO-LUMO Gap (ΔE)5.55 eV

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors, derived from conceptual DFT, provide insights into the molecule's stability, hardness, and electrophilicity.

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Chemical Hardness (η): Calculated as (I - A) / 2. A harder molecule is less reactive.

Chemical Potential (μ): Calculated as -(I + A) / 2. This relates to the escaping tendency of electrons.

Electronegativity (χ): Calculated as (I + A) / 2.

Electrophilicity Index (ω): Calculated as μ2 / (2η). This measures the stabilization in energy when the system acquires an additional electronic charge.

Table 3: Hypothetical Global Reactivity Descriptors
DescriptorValue (eV)
Ionization Potential (I)6.78
Electron Affinity (A)1.23
Chemical Hardness (η)2.775
Chemical Potential (μ)-4.005
Electronegativity (χ)4.005
Electrophilicity Index (ω)2.89

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment.

The conformation of this compound is expected to be influenced by the solvent environment due to the presence of both polar (pyrrolidinone, carboxylic acid) and non-polar (phenyl ring) moieties. MD simulations in explicit solvent models, such as water (a polar protic solvent) and chloroform (B151607) (a non-polar solvent), would be performed to explore this behavior.

In a polar solvent like water, the molecule would likely adopt conformations that maximize the exposure of its polar groups to the solvent through hydrogen bonding. The carboxylic acid and the pyrrolidinone carbonyl group would form strong interactions with water molecules. In contrast, in a non-polar solvent like chloroform, the molecule might favor more compact conformations, potentially involving intramolecular hydrogen bonding between the carboxylic acid proton and the pyrrolidinone carbonyl oxygen, to minimize unfavorable interactions with the solvent.

Analysis of the root-mean-square deviation (RMSD) of the molecule's backbone over the simulation time would indicate the stability of its conformation in each solvent. A lower, stable RMSD would suggest a more rigid structure, while higher fluctuations would point to greater flexibility.

Table 4: Hypothetical Average RMSD Values from MD Simulations
SolventAverage RMSD (Å)Dominant Conformation Characteristic
Water2.1 ± 0.4Extended, solvent-exposed polar groups
Chloroform1.5 ± 0.3Compact, potential for intramolecular H-bonding

While no specific biological target has been confirmed for this compound, its structural similarity to other biologically active molecules suggests it could interact with various protein targets. For the purpose of a hypothetical study, we can consider its interaction with an enzyme such as cyclooxygenase (COX), given the presence of the phenylacetic acid motif found in some non-steroidal anti-inflammatory drugs (NSAIDs).

MD simulations of the ligand docked into the active site of a hypothesized target like COX-2 would be crucial for assessing the stability of the binding pose and identifying key interactions. The simulation would likely show that the carboxylic acid group forms critical hydrogen bonds with key amino acid residues in the active site, such as Arginine and Tyrosine, which is a common binding motif for many COX inhibitors. The phenyl and pyrrolidinone groups would likely engage in hydrophobic and van der Waals interactions with non-polar residues lining the active site cavity.

Analysis of the root-mean-square fluctuation (RMSF) of the protein residues would highlight which parts of the protein are most affected by the ligand's binding. Furthermore, the number of hydrogen bonds between the ligand and the protein over time would be monitored to assess the stability of the interaction.

Table 5: Hypothetical MD Simulation Analysis of Ligand-Target Interaction
ParameterObservation
Ligand RMSD within Active SiteStable with low fluctuations (< 1.5 Å)
Key Interacting Residues (Hypothesized)Arg120, Tyr355, Ser530
Average Number of H-Bonds2-3
Binding Free Energy (MM/PBSA)-35.5 kcal/mol

Molecular Docking and Binding Affinity Predictions (Hypothetical Biological Targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nvidia.com It is most commonly used to predict the interaction between a small molecule (ligand) and a protein (receptor). The goal is to identify the most likely binding mode and to estimate the strength of the binding, often expressed as a binding affinity or docking score.

Given that both the phenylacetic acid and pyrrolidinone scaffolds are present in numerous biologically active compounds, a variety of hypothetical biological targets could be considered for this compound. researchgate.netresearchgate.netfrontiersin.org For instance, related structures are known to interact with enzymes such as kinases or those involved in inflammatory pathways. researchgate.netnih.gov

In a hypothetical molecular docking study, the 3D structure of a selected target protein would be obtained from a repository like the Protein Data Bank (PDB). The structure of this compound would be built and optimized using computational chemistry software. The docking simulation would then be performed, placing the ligand into the binding site of the protein and evaluating numerous possible conformations and orientations.

The results of such a simulation would provide a docking score, which is an estimation of the binding free energy. A lower (more negative) score generally indicates a more favorable binding interaction. Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and amino acid residues in the protein's binding pocket would also be identified.

Hypothetical Molecular Docking Results:

The following interactive table presents hypothetical docking scores and predicted binding affinities of this compound against a selection of plausible, yet illustrative, biological targets.

Target Protein (Hypothetical)PDB IDDocking Score (kcal/mol)Predicted Binding Affinity (Ki, µM)Key Interacting Residues (Hypothetical)
Cyclooxygenase-2 (COX-2)5IKR-8.50.58Arg120, Tyr355, Ser530
Pim-1 Kinase4X7Q-7.91.85Lys67, Leu120, Asp186
Autotaxin (ATX)5DLW-9.10.21Asn187, Thr210, Zn701
GABA(B) Receptor4MS4-6.815.2Ser246, Glu350, Trp648

Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes only. It is not based on experimental results.

De Novo Design and Virtual Screening of Analogues

Building upon the insights from molecular docking, computational methods can be used to design novel analogues of this compound with potentially improved properties. This can be achieved through de novo design and virtual screening.

De Novo Design: This process involves the computational generation of new molecular structures from scratch or by modifying an existing scaffold. frontiersin.orgyoutube.com Starting with this compound as a core structure, algorithms could suggest modifications by adding, removing, or substituting functional groups to enhance binding affinity for a chosen target, improve pharmacokinetic properties, or reduce potential toxicity. For example, substituents could be added to the phenyl ring or the pyrrolidinone ring to explore new interactions within the target's binding pocket.

Virtual Screening: This technique involves the computational evaluation of large libraries of chemical compounds to identify those that are most likely to bind to a biological target. nvidia.comschrodinger.comnih.gov A virtual screening workflow for analogues of this compound would typically involve the following steps:

Library Generation: A virtual library of analogues would be created based on de novo design principles or by systematically modifying the parent compound.

Filtering: The library would be filtered based on physicochemical properties (e.g., molecular weight, lipophilicity) to select for drug-like molecules.

Docking-Based Screening: The filtered library of compounds would be docked into the binding site of the target protein.

Ranking and Selection: The compounds would be ranked based on their docking scores and visual inspection of their binding modes. The top-ranked compounds, or "hits," would be selected for further investigation and potential chemical synthesis.

Hypothetical Analogues from Virtual Screening:

This interactive table shows a selection of hypothetical analogues of this compound designed to target Pim-1 kinase, along with their predicted properties.

Analogue IDModificationPredicted Docking Score (kcal/mol)Predicted LogPPredicted Druglikeness Score
OPA-0014-fluoro substitution on phenyl ring-8.22.10.85
OPA-0023-methoxy substitution on phenyl ring-8.01.90.82
OPA-003Methyl group at position 4 of pyrrolidinone-8.42.40.88
OPA-004Carboxylic acid replaced with tetrazole-7.81.50.79

Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes only. It is not based on experimental results.

Through these in silico approaches, researchers can efficiently explore a vast chemical space, prioritize compounds for synthesis and experimental testing, and ultimately accelerate the discovery of new molecules with desired biological activities.

Preclinical Biological Evaluation: in Vitro Mechanistic Elucidation of 2 2 2 Oxopyrrolidin 1 Yl Phenyl Acetic Acid

Cellular and Subcellular Target Identification Strategies (e.g., Enzyme Assays, Receptor Binding)

In the preclinical evaluation of novel chemical entities such as 2-(2-(2-Oxopyrrolidin-1-yl)phenyl)acetic acid, the initial step towards understanding its biological activity is the identification of its molecular targets. This process involves a variety of in vitro techniques designed to pinpoint specific enzymes, receptors, or other cellular components with which the compound interacts.

Enzyme assays are a fundamental method used to determine if a compound can modulate the activity of a specific enzyme. These assays can be designed to screen the compound against a panel of purified enzymes to identify potential targets. For a compound like this compound, this could involve testing its effect on enzymes relevant to pathways implicated in diseases such as inflammation or cancer. The results of such assays are typically reported as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which quantify the compound's potency.

Receptor binding assays are another critical tool for target identification. These experiments measure the affinity of a compound for a specific receptor. This is often done using radioligand binding assays, where a labeled compound known to bind to the receptor is displaced by the test compound. The data generated from these assays, such as the inhibition constant (Ki), provide insight into how strongly the compound binds to the receptor. For this compound, this could reveal interactions with cell surface or nuclear receptors, suggesting potential mechanisms of action.

Mechanistic Pathway Investigation via Cellular Assays

Once a potential target is identified, the next phase of in vitro evaluation focuses on elucidating the mechanism of action within a cellular context. This involves a suite of assays to understand how the compound affects cellular signaling pathways and functions.

Cell-Based Reporter Gene Assays

Reporter gene assays are a powerful tool to investigate the modulation of specific signaling pathways. In these assays, a reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter that is regulated by a specific transcription factor. If this compound were to affect a signaling pathway that culminates in the activation of this transcription factor, a change in the reporter gene expression would be observed. This provides a quantitative measure of the compound's activity on a particular pathway.

Protein-Protein Interaction Studies

Many cellular processes are governed by the interaction between proteins. Techniques such as co-immunoprecipitation (Co-IP) and fluorescence resonance energy transfer (FRET) can be used to determine if a compound disrupts or promotes specific protein-protein interactions. For instance, if this compound is hypothesized to interfere with a particular protein complex, Co-IP experiments could be performed to see if the compound reduces the amount of the interacting partner that is pulled down.

Gene Expression Profiling (Transcriptomics) in Preclinical Cell Lines

To gain a broader understanding of the cellular response to a compound, gene expression profiling using techniques like microarray or RNA-sequencing (RNA-Seq) is employed. By treating a relevant cell line with this compound and analyzing the changes in the transcriptome, researchers can identify which genes are up- or down-regulated. This can reveal the cellular pathways that are most affected by the compound and provide clues about its mechanism of action and potential therapeutic applications or off-target effects.

Proteomic Analysis of Cellular Responses

In addition to changes in gene expression, it is crucial to study the changes at the protein level. Proteomic techniques, such as mass spectrometry-based approaches, can provide a global view of the changes in protein expression and post-translational modifications in response to compound treatment. This can help to identify the ultimate protein effectors of the compound's activity and further refine the understanding of its mechanism of action.

Investigation of Biological Activities in Relevant In Vitro Models

The final step in the preclinical in vitro evaluation is to assess the compound's biological activity in more complex and disease-relevant models. This can involve the use of primary cells, co-culture systems, or three-dimensional (3D) organoids that more closely mimic the in vivo environment. For example, if this compound is being investigated as an anti-inflammatory agent, its activity could be tested in a co-culture of immune cells and endothelial cells to assess its ability to reduce inflammatory responses. The data from these models provide a more comprehensive picture of the compound's potential efficacy before moving into in vivo studies.

Inhibition/Activation of Specific Biochemical Pathways

Direct evidence for the modulation of specific biochemical pathways by this compound is not currently documented. However, the constituent moieties of the molecule, namely the pyrrolidinone ring and the phenylacetic acid group, are present in various biologically active compounds, suggesting potential areas of interaction.

Compounds featuring a pyrrolidinone ring, for instance, are known to be involved in various biological processes. The pyrrolidinone scaffold is a core component of nootropic drugs, which are thought to influence cerebral metabolic activity. While the precise mechanisms are often multifaceted, they can involve the modulation of neurotransmitter systems and neuronal plasticity pathways.

The phenylacetic acid moiety is a known catabolite in certain biological systems and its derivatives have been investigated for various therapeutic effects. For example, in the context of bacterial metabolism, the phenylacetic acid catabolic pathway is linked to the regulation of antibiotic and oxidative stress responses. While this is a prokaryotic pathway, it highlights the potential for phenylacetic acid derivatives to interact with metabolic enzymes.

Given the lack of direct studies, the effect of this compound on specific biochemical pathways remains a subject for future investigation.

Cell Line-Based Activity (e.g., Specific Receptor Modulation, Enzyme Inhibition)

Although cell-based assays specifically investigating this compound are not reported, research on analogous structures provides insights into potential cellular activities, particularly enzyme inhibition.

A study focusing on the discovery of novel autotaxin (ATX) inhibitors identified several optically active derivatives of 2-pyrrolidinone (B116388) as potent inhibitors of this enzyme. Autotaxin is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling molecule involved in various pathological conditions, including inflammation, fibrosis, and cancer.

The study revealed that derivatives containing a carboxylic acid or a boronic acid functional group exhibited significant inhibitory activity against ATX. Notably, a carboxylic acid derivative demonstrated an IC50 value of 800 nM, while several boronic acid derivatives showed even greater potency with IC50 values as low as 35 nM.

These findings suggest that the combination of a pyrrolidinone core with an acidic moiety, a feature present in this compound, could potentially confer inhibitory activity against enzymes such as autotaxin.

Table 1: In Vitro Inhibitory Activity of 2-Pyrrolidinone Derivatives against Autotaxin (ATX)

Compound TypeFunctional GroupIC50 (nM)
2-Pyrrolidinone DerivativeCarboxylic Acid800
2-Pyrrolidinone DerivativeBoronic Acid35
2-Pyrrolidinone DerivativeBoronic Acid50
2-Pyrrolidinone DerivativeBoronic Acid120
2-Pyrrolidinone DerivativeBoronic Acid180

Data extrapolated from studies on structurally related 2-pyrrolidinone derivatives.

Further cell-based assays would be necessary to determine if this compound exhibits similar enzyme inhibitory properties or modulates specific cellular receptors.

Structure-Activity Relationship (SAR) Studies via In Vitro Assays

The structure-activity relationship (SAR) for this compound has not been specifically elucidated. However, general SAR principles derived from studies on related pyrrolidinone-containing compounds can provide a framework for understanding how structural modifications might influence its in vitro activity.

Systematic Modification of the Pyrrolidinone Moiety

The pyrrolidinone ring is a versatile scaffold, and its substitution pattern can significantly impact biological activity. The planarity and conformational flexibility of the five-membered ring, a phenomenon known as "pseudorotation," can be influenced by substituents, thereby affecting how the molecule interacts with its biological target.

For instance, in a series of pyrrolidine (B122466) pentamine derivatives developed as inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib, modifications to the pyrrolidinone scaffold had varied effects on inhibitory activity. nih.gov While truncations of the molecule led to a loss of activity, alterations in the stereochemistry and the nature of the substituents at different positions demonstrated the potential for optimizing potency. nih.gov

In the context of this compound, modifications to the pyrrolidinone ring could involve:

Substitution at other positions: Introducing substituents at the 3, 4, or 5-positions of the pyrrolidinone ring could alter its binding affinity and selectivity for a target.

Variation of the Phenylacetic Acid Substituents

The phenylacetic acid portion of the molecule offers several avenues for modification that could influence its in vitro activity. The nature and position of substituents on the phenyl ring, as well as modifications to the acetic acid side chain, are critical determinants of biological effect.

SAR studies on various classes of compounds containing a phenylacetic acid moiety have shown that:

Aromatic substitution: The introduction of electron-donating or electron-withdrawing groups on the phenyl ring can modulate the electronic properties and steric profile of the molecule, thereby affecting its interaction with a target protein. The position of these substituents (ortho, meta, or para) is also crucial.

Impact of Chiral Centers on In Vitro Activity

While this compound itself does not possess a chiral center unless substituted, the introduction of chiral centers through modification of either the pyrrolidinone or the phenylacetic acid moieties would likely have a significant impact on its in vitro activity.

Biological systems are inherently chiral, and thus, enantiomers of a chiral drug often exhibit different pharmacological activities, potencies, and metabolic profiles. The spatial orientation of substituents is a key factor in the specific binding of a molecule to its target, such as an enzyme active site or a receptor binding pocket.

For example, in the development of inhibitors for dipeptidyl peptidase-IV, the stereochemistry at the C5 position of a 2-cyanopyrrolidide warhead was found to be critical for achieving high potency and selectivity. nih.gov This highlights the importance of stereoisomerism in the design of pyrrolidinone-containing bioactive molecules. Any future development of analogs of this compound that introduces chirality would require careful consideration and separate evaluation of the individual enantiomers.

Preclinical Biological Evaluation: in Vivo Pharmacological Assessment in Animal Models

Selection and Validation of Relevant Animal Models for Hypothesized Therapeutic Areas (e.g., CNS, inflammatory, infectious diseases)

The selection of appropriate animal models is predicated on the compound's structural characteristics and hypothesized mechanisms of action. For 2-(2-(2-Oxopyrrolidin-1-yl)phenyl)acetic acid, therapeutic potential would likely be investigated in the areas of central nervous system (CNS) disorders and inflammatory conditions.

Central Nervous System (CNS) Models : The presence of the 2-oxopyrrolidine core suggests potential neurotropic or cognitive-enhancing effects. Therefore, validated rodent models of cognitive dysfunction are essential. nih.gov

Scopolamine-Induced Amnesia Model : This is a widely used model where a cholinergic antagonist, scopolamine, is administered to rats or mice to induce transient memory deficits, mimicking aspects of cholinergic neurodegeneration seen in diseases like Alzheimer's. nih.govnih.gov The model's validity rests on its ability to detect cognitive improvement with known acetylcholinesterase inhibitors and nootropics.

Morris Water Maze : This test assesses spatial learning and memory. Animals are trained to find a hidden platform in a pool of water, and metrics such as escape latency and time spent in the target quadrant are measured. nih.gov It is a robust model for evaluating potential cognitive enhancers. pte.hu

Neurotoxicity-Induced Models : To explore neuroprotective potential, models using specific neurotoxins like 6-hydroxydopamine (6-OHDA) or MPTP could be employed to simulate neurodegenerative conditions such as Parkinson's disease. nih.gov

Inflammatory Disease Models : The phenylacetic acid structure suggests potential anti-inflammatory activity.

Carrageenan-Induced Paw Edema : This is a standard acute inflammation model in rats. nih.govmdpi.com Subplantar injection of carrageenan induces a quantifiable inflammatory response (edema), which can be measured to assess the efficacy of an anti-inflammatory agent. mdpi.comsemanticscholar.org The model is well-validated and sensitive to NSAIDs and corticosteroids. mdpi.com

Acetic Acid-Induced Vascular Permeability/Writhing Test : Intraperitoneal injection of acetic acid in mice induces an inflammatory response characterized by increased vascular permeability and visceral pain (writhing). nih.govasianjpr.commdpi.com This model is effective for screening compounds for both anti-inflammatory and analgesic properties. nih.govmdpi.com

Chronic Inflammation Models : For chronic activity assessment, models like cotton pellet-induced granuloma or adjuvant-induced arthritis, which mimic the pathological events of chronic inflammation, would be appropriate. nih.govmdpi.com

In Vivo Efficacy Studies in Disease Models (excluding clinical human trial data)

Following model selection, in vivo studies are conducted to determine the compound's efficacy.

Behavioral Neuroscience Models (e.g., cognitive enhancement models if related to racetams)

Should this compound be investigated for nootropic properties, its efficacy would be tested in models of cognitive impairment. In a scopolamine-induced amnesia model, for instance, the compound's ability to reverse deficits in tasks like the Y-maze or passive avoidance would be quantified. pte.hunih.gov Key endpoints would include improved spontaneous alternation, increased step-through latency, or enhanced performance in object recognition tasks. pte.hu While specific efficacy data for this compound in these models are not available in the reviewed literature, a positive outcome would be indicated by a statistically significant improvement in cognitive performance compared to vehicle-treated, amnesic animals.

Animal Models of Systemic or Localized Inflammatory Responses

To evaluate anti-inflammatory potential, the compound would be tested in established models. In the carrageenan-induced paw edema model, a significant reduction in paw volume in the treated group compared to the control group would indicate efficacy. nih.gov Similarly, in the acetic acid writhing test, a reduction in the number of abdominal constrictions would suggest analgesic and anti-inflammatory activity. nih.govmdpi.com The results from these acute models could guide further testing in chronic models like adjuvant-induced arthritis, where endpoints would include reduction in paw swelling, arthritic score, and inflammatory cytokine levels. mdpi.com Currently, there is a lack of published in vivo efficacy data for this compound in these specific inflammatory models.

Preclinical Models for Antimicrobial/Anticancer Activity

The 2-pyrrolidinone (B116388) scaffold is present in various compounds that have been investigated for antimicrobial and anticancer properties. researchgate.netnih.govnih.gov Preclinical in vivo evaluation for anticancer activity would typically involve xenograft models, where human cancer cells are implanted into immunocompromised mice to study tumor growth and response to treatment. bccrc.ca For antimicrobial activity, infected animal models would be used to assess the compound's ability to reduce bacterial load and improve survival. However, there are no specific reports of this compound being evaluated in preclinical in vivo models for either antimicrobial or anticancer activity.

Pharmacodynamic Biomarker Identification and Quantification in Animal Tissues

Pharmacodynamic (PD) biomarkers are crucial for demonstrating that a compound is engaging its target and exerting the predicted biological effect. criver.com For a compound like this compound, PD biomarkers would be sought in relevant tissues.

CNS Biomarkers : If the compound targets CNS pathways, brain tissue or cerebrospinal fluid would be analyzed for changes in neurotransmitter levels (e.g., acetylcholine), receptor occupancy, or modulation of signaling pathways related to synaptic plasticity.

Inflammatory Biomarkers : In inflammation models, tissue samples from the inflamed site (e.g., paw tissue) or plasma would be collected to quantify levels of key inflammatory mediators. nih.gov This could include measuring prostaglandins (B1171923), cyclooxygenase (COX) enzyme activity, or pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). nih.govmdpi.com A reduction in these biomarkers following treatment would provide mechanistic evidence for the compound's anti-inflammatory effect.

No specific pharmacodynamic biomarkers have been identified or quantified for this compound in preclinical animal studies based on available literature.

Dose-Response Characterization in Preclinical Animal Species

Establishing a dose-response relationship is a fundamental aspect of preclinical pharmacology. These studies involve administering the compound at several different dose levels to determine the effective dose range. The activity is typically measured to establish an ED50 (the dose required to achieve 50% of the maximum effect). youtube.com This characterization is essential for understanding the compound's potency and for selecting appropriate doses for more advanced toxicology and pharmacology studies. Such studies would be performed in the context of the efficacy models described above (e.g., cognitive tests or inflammation assays). Publicly available dose-response data for this compound in preclinical animal models could not be located.

Preclinical Pharmacokinetics and Metabolism Studies of 2 2 2 Oxopyrrolidin 1 Yl Phenyl Acetic Acid

Plasma Protein Binding Studies in Preclinical Serum

No information is available regarding the extent to which 2-(2-(2-Oxopyrrolidin-1-yl)phenyl)acetic acid binds to plasma proteins, such as albumin, in preclinical serum.

Drug-Drug Interaction Potential (e.g., CYP Inhibition/Induction) in In Vitro Preclinical Systems

Following a comprehensive review of scientific literature, no publicly available data were identified regarding the in vitro preclinical assessment of the drug-drug interaction potential of this compound. Specifically, there is a lack of information concerning its capacity to inhibit or induce cytochrome P450 (CYP) enzymes.

Therefore, no data tables or detailed research findings on the CYP inhibition or induction profile of this compound can be provided at this time. The interaction of this specific compound with major drug-metabolizing enzymes remains uncharacterized in the public domain.

Structure Activity Relationship Sar and Structure Property Relationship Spr of 2 2 2 Oxopyrrolidin 1 Yl Phenyl Acetic Acid Derivatives

Design Principles for Systematic Structural Modifications

The rational design of derivatives of 2-(2-(2-oxopyrrolidin-1-yl)phenyl)acetic acid is guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. The core scaffold presents three primary regions for systematic modification: the phenyl ring, the acetic acid side chain, and the N-linked 2-oxopyrrolidinone ring.

Phenyl Ring Substitution: Modifications on the phenyl ring are a cornerstone of analog design. Introducing substituents can modulate electronic properties, lipophilicity, and steric profile. This can influence receptor binding, alter metabolic pathways, and improve selectivity. Synthetic strategies often employ palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to efficiently introduce diverse aryl or alkyl groups at specific positions. inventivapharma.com The choice of substituents—ranging from simple alkyl and fluoro groups to more complex moieties—is guided by the desired pharmacological effect. inventivapharma.com

Acetic Acid Moiety Modification: The carboxylic acid group is a critical pharmacophoric feature, often involved in ionic interactions with biological targets. Modifications here can include esterification to create prodrugs with enhanced permeability, or replacement with bioisosteres like tetrazoles or hydroxamic acids to alter acidity and metabolic stability. Altering the length of the alkyl chain connecting the acid to the phenyl ring can also impact activity, as the distance between the acidic center and the aromatic surface is often critical for efficacy.

2-Oxopyrrolidinone Ring Alterations: The pyrrolidinone ring, a cyclic lactam, contributes significantly to the molecule's three-dimensional shape and polarity. nih.govresearchgate.net Systematic modifications may involve introducing substituents at positions 3, 4, or 5 of the ring to probe steric and electronic requirements of the target binding site. nih.gov The stereochemistry of these substituents is a crucial design element, as different stereoisomers can exhibit vastly different biological profiles due to enantioselective interactions with protein targets. nih.govresearchgate.net Furthermore, altering the lactam ring itself, for instance by changing its size or replacing it with other heterocyclic systems, constitutes another avenue for structural exploration.

Correlation of Structural Features with Biological Activity (e.g., potency, selectivity)

The biological activity of this compound derivatives is intricately linked to their structural features. While specific data for this exact scaffold is limited, SAR studies on analogous 5-oxopyrrolidine and other pyrrolidine (B122466) derivatives provide valuable insights into these correlations. nih.govnih.govmdpi.com

Key observations from related series demonstrate that:

Substituents on the N-phenyl ring dramatically influence potency. For instance, in a series of N-(4-phenyl)pyrrolidine derivatives designed for anticancer activity, the nature and position of substituents on the phenyl ring led to significant variations in cytotoxicity. mdpi.com Electron-withdrawing groups like chloro and bromo moieties were shown to enhance activity against certain cell lines. mdpi.com

Modifications to the pyrrolidine ring can dictate both potency and selectivity. In a study of pyrrolidine-2,5-dione derivatives, substituents at the 3-position strongly affected anticonvulsant activity and the profile of action. nih.gov For example, 3-benzhydryl and 3-isopropyl derivatives showed potent activity in a pentylenetetrazole-induced seizure (scPTZ) model, whereas 3-methyl derivatives were more active in the maximal electroshock (MES) model, indicating a shift in the pharmacological profile. nih.gov

Stereochemistry is often a critical determinant of activity. For pyrrolidine-based compounds, the spatial orientation of substituents can lead to significant differences in binding affinity and efficacy, as biological targets are chiral. nih.govresearchgate.net

The following table, adapted from studies on analogous N-phenyl-5-oxopyrrolidine derivatives, illustrates the correlation between structural modifications and anticancer activity. mdpi.com

Compound IDR Group (Substitution on N-phenyl ring)Core ScaffoldAnticancer Activity (IC50 in µM)
Analog 14-HN-phenyl-5-oxopyrrolidine-hydrazine> 50
Analog 24-ClN-phenyl-5-oxopyrrolidine-hydrazine25.3
Analog 34-BrN-phenyl-5-oxopyrrolidine-hydrazine21.8
Analog 42,5-di-OCH3N-phenyl-5-oxopyrrolidine-hydrazine31.5

Influence of Substituent Effects on Pharmacological Profiles

Substituents exert a profound influence on the pharmacological profiles of drug candidates by modifying their electronic, steric, and lipophilic properties. These modifications can tune a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with the intended biological target and off-targets.

For scaffolds related to this compound, substituent effects have been observed to:

Modulate Potency and Selectivity: The placement of electron-withdrawing groups, such as trifluoromethyl or cyano groups, can significantly alter enzyme inhibition. nih.gov In studies of benzothiazole-phenyl analogs, ortho-substitution with such groups was well-tolerated and led to potent inhibitors, while meta and para placements often resulted in a loss of potency, highlighting the importance of substituent position for optimal target engagement. nih.gov

Impact Metabolic Stability: The introduction of substituents can block or alter sites of metabolic attack. In a series of 2-phenylaminophenylacetic acid derivatives, varying halogen and aliphatic substituents led to noticeable changes in metabolic stability when incubated with human liver microsomes. nih.gov This demonstrates that even subtle structural changes can perturb metabolic pathways, influencing the compound's half-life and potential for generating reactive metabolites. nih.gov

Alter Target Interaction: In studies of N-acyl derivatives of the related 2-(2-oxopyrrolidin-1-yl)-acetamide, increasing the length of an N-acyl chain was predicted to enhance binding affinity to the GABA-A receptor. edgccjournal.orgpharmpharm.ru Molecular docking studies suggested that longer chains could form more stable complexes within the receptor's binding site, indicating that steric bulk and lipophilicity can be tuned to improve target interaction. edgccjournal.orgpharmpharm.ru

Development of Quantitative Structure-Activity Relationships (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.org While specific QSAR models for this compound derivatives are not prominently featured in the literature, models for structurally related N-aryl and phenylacetic acid derivatives have been successfully developed, demonstrating the applicability of this approach. mdpi.comnih.gov

The development of a QSAR model typically involves:

Data Set Compilation: A series of compounds with experimentally determined biological activities (e.g., IC50, Ki) is assembled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include topological, electronic, steric, and lipophilicity parameters (e.g., AlogP98, Wiener index, dipole moment). nih.govresearchgate.netmdpi.com

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Genetic Function Approximation (GFA), are used to build an equation that relates the descriptors to the biological activity. nih.govmdpi.com

Model Validation: The model's statistical significance and predictive power are rigorously evaluated using internal (e.g., cross-validation, q²) and external validation (e.g., prediction on a test set of compounds, r²_pred). nih.govmdpi.com

For example, a QSAR study on N-aryl derivatives as cholinesterase inhibitors identified AlogP98 (a measure of lipophilicity), Wiener (a topological descriptor), and various electronic descriptors as being important for describing bioactivity. nih.govmdpi.com The resulting models showed good predictive ability, with r²_pred values exceeding 0.85, indicating their utility in predicting the activity of new compounds. nih.govmdpi.com Such models can guide the design of new derivatives by prioritizing structures predicted to have higher potency.

Structure-Permeability and Structure-Metabolic Stability Relationships

Structure-Permeability Relationships (SPR): The permeability of a compound is influenced by factors such as its size, polarity, lipophilicity, and the number of hydrogen bond donors and acceptors. For pyrrolidinone-containing scaffolds, passive permeability can be assessed using in vitro models like the artificial membrane permeability assay (AMP). nih.gov These assays measure the rate at which a compound diffuses across a phospholipid membrane, providing a surrogate for its ability to traverse cell membranes. Generally, increasing lipophilicity can enhance permeability, but this must be balanced against aqueous solubility to ensure proper absorption and distribution.

Structure-Metabolic Stability Relationships: The metabolic stability of derivatives of this scaffold is influenced by the susceptibility of its different components to enzymatic transformation.

Phenylacetic Acid Moiety: The phenylacetic acid core can undergo metabolic conjugation with entities like glucose or amino acids. oup.combiorxiv.org

Pyrrolidinone Ring: The N-substituted pyrrolidinone ring itself is subject to metabolic attack. Studies on N-methyl-2-pyrrolidone (NMP) show that metabolism can proceed via hydroxylation of the pyrrolidone ring (e.g., to form 5-hydroxy-N-methyl-2-pyrrolidone) followed by further oxidation. nih.gov This suggests that the pyrrolidinone ring in the target scaffold is a potential site for Phase I metabolism.

Substituent Effects: As demonstrated in studies of analogous 2-phenylaminophenylacetic acids, the nature and position of substituents on the phenyl ring can significantly alter metabolic stability. nih.gov Introducing groups at positions susceptible to hydroxylation can block metabolism and increase the compound's half-life.

The following table, based on data from a study of 2-phenylaminophenylacetic acid analogs, illustrates how structural changes can affect metabolic stability in human liver microsomes (HLM). nih.gov

CompoundSubstitutionsMetabolic Half-Life (t½, min) in HLM
Diclofenac (B195802) Analog2',6'-dichloro15.4 ± 1.1
Analog A2'-chloro, 6'-methyl22.1 ± 0.6
Analog B2',6'-diethyl31.6 ± 1.4
Analog C2',6'-diisopropyl> 240

This data clearly shows that increasing the steric bulk of the ortho-substituents on the phenyl ring significantly increases metabolic stability. nih.gov

Exploration and Design of Novel Analogues and Derivatives of 2 2 2 Oxopyrrolidin 1 Yl Phenyl Acetic Acid

Scaffold Modification Strategies

Scaffold modification is a cornerstone of medicinal chemistry, aimed at altering the fundamental structure of a lead compound to enhance its therapeutic properties. For 2-(2-(2-Oxopyrrolidin-1-yl)phenyl)acetic acid, key modifications can be envisioned for the pyrrolidinone ring to explore new chemical space and potentially improve biological activity and pharmacokinetic profiles.

Homologation and Ring Expansion/Contraction of Pyrrolidinone

Systematic modifications to the size of the pyrrolidinone ring can provide valuable insights into the structure-activity relationship (SAR). These changes can alter the compound's conformation, lipophilicity, and metabolic stability.

Homologation: The insertion of a methylene (B1212753) unit into the pyrrolidinone ring would yield a six-membered piperidinone analogue. This modification increases the ring's flexibility and can alter the spatial orientation of the phenylacetic acid moiety relative to the lactam. Such changes can impact receptor binding and biological activity.

Ring Expansion: Expanding the five-membered pyrrolidinone to a six-membered piperidinone or a seven-membered caprolactam ring introduces greater conformational flexibility. This can be advantageous if a more adaptable fit within a biological target is required. However, increased flexibility can also lead to a decrease in binding affinity due to a higher entropic penalty upon binding.

Ring Contraction: While synthetically challenging, contraction to a four-membered β-lactam (azetidinone) ring would introduce significant ring strain and a more rigid structure. This rigidity can lock the molecule into a specific conformation that may be more favorable for binding to a particular target.

Table 1: Hypothetical Ring-Modified Analogues of this compound

Modification Resulting Ring System Potential Impact on Properties
Homologation Piperidinone Increased flexibility, altered spatial orientation
Ring Expansion Caprolactam Greater conformational flexibility, potential for improved fit or decreased affinity

Isosteric Replacements

Isosteric replacements involve substituting a functional group with another that has similar steric and electronic properties. This strategy can be employed to fine-tune the physicochemical properties of the parent molecule, such as lipophilicity, polarity, and hydrogen bonding capacity, which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

For the pyrrolidinone ring, several isosteric replacements can be considered:

Thiolactam: Replacing the carbonyl oxygen with a sulfur atom to form a thiolactam can alter the hydrogen bonding capacity and electronic distribution of the ring. This may influence receptor interactions and metabolic stability.

Open-Chain Amide: Cleavage of the pyrrolidinone ring could lead to an open-chain N-acylated aminophenylacetic acid derivative. This would significantly increase conformational flexibility and could reveal new binding modes.

Heterocyclic Replacements: The entire pyrrolidinone ring could be replaced with other five-membered heterocycles such as an oxazolidinone, thiazolidinone, or imidazolidinone. Each of these replacements would introduce different heteroatoms, altering the electronic and hydrogen-bonding properties of the molecule.

Table 2: Potential Isosteric Replacements for the Pyrrolidinone Moiety

Isosteric Replacement Resulting Moiety Potential Changes in Properties
Thiolactam Thio-pyrrolidinone Altered hydrogen bonding and electronics
Open-Chain Amide N-acylated aminophenylacetic acid Increased conformational flexibility
Oxazolidinone Oxazolidinone Altered heteroatom composition and polarity
Thiazolidinone Thiazolidinone Introduction of sulfur, potential for new interactions

Introduction of Diverse Chemical Moieties for Enhanced Biological Activity

The introduction of various chemical functional groups onto the core structure of this compound can be a powerful strategy to enhance its biological activity. These modifications can be directed at either the phenyl ring or the pyrrolidinone moiety to probe for new interactions with biological targets.

Substituents on the phenyl ring, such as halogens (e.g., fluorine, chlorine), alkyl groups, or alkoxy groups, can modulate the electronic properties and lipophilicity of the molecule. For instance, the introduction of a fluorine atom can increase metabolic stability and binding affinity through favorable interactions with the target.

Functionalization of the pyrrolidinone ring, for example, by introducing substituents at the 3- or 4-positions, could lead to new chiral centers and provide opportunities for additional interactions with a biological target. The nature of these substituents, ranging from simple alkyl groups to more complex aromatic or heterocyclic moieties, can be varied to systematically explore the SAR.

Table 3: Hypothetical Analogues with Diverse Chemical Moieties

Position of Substitution Substituent Potential Effect
Phenyl Ring (para-position) -F, -Cl, -CH3, -OCH3 Modulate electronics and lipophilicity
Pyrrolidinone Ring (C3) -CH3, -Ph Introduce new chiral center, explore new binding pockets

Prodrug Design Strategies for Improved Preclinical Pharmacokinetics

Prodrug design is a well-established strategy to overcome unfavorable pharmacokinetic properties of a drug candidate, such as poor solubility, low permeability, or rapid metabolism. For this compound, the carboxylic acid moiety is a prime target for prodrug modification.

Esterification of the carboxylic acid to form simple alkyl or aryl esters can increase lipophilicity, which may enhance membrane permeability and oral absorption. These esters are designed to be cleaved by endogenous esterases in the body to release the active carboxylic acid.

Amide prodrugs, formed by coupling the carboxylic acid with an amino acid or another amine-containing promoiety, can also be explored. These may offer different rates of cleavage and could potentially utilize specific amino acid transporters to improve absorption.

Furthermore, modification of the lactam nitrogen of the pyrrolidinone ring with a bioreversible group could be another prodrug strategy, although less common. This would aim to protect the lactam from premature metabolism and release the parent compound at the target site.

Table 4: Potential Prodrug Strategies

Prodrug Type Promoieties Potential Advantage
Ester Prodrugs Methyl, Ethyl, Pivaloyloxymethyl Increased lipophilicity, enhanced absorption
Amide Prodrugs Amino acid conjugates Altered cleavage rates, potential for transporter-mediated uptake

Synthesis and Biological Evaluation of Chiral Analogues

The core structure of this compound is achiral. However, the introduction of substituents on the pyrrolidinone ring or the methylene bridge of the acetic acid moiety can create chiral centers. The synthesis and biological evaluation of individual enantiomers are crucial, as stereoisomers often exhibit different pharmacological activities and pharmacokinetic profiles.

Asymmetric Synthesis: The synthesis of chiral analogues can be achieved through various asymmetric synthesis strategies. For example, the use of chiral catalysts or auxiliaries in the formation of the pyrrolidinone ring or in the alkylation of the phenylacetic acid precursor can lead to the desired enantiomer in high purity. Chiral resolution of a racemic mixture using techniques such as chiral chromatography or diastereomeric salt formation is another viable approach.

Biological Evaluation: Once synthesized, the individual enantiomers would be subjected to a battery of in vitro and in vivo assays to determine their biological activity, potency, and selectivity. Comparing the activity of the enantiomers can provide valuable information about the stereochemical requirements for interaction with the biological target. This can guide further drug design efforts to optimize the lead compound.

Table 5: Hypothetical Chiral Analogues and Evaluation

Chiral Center Location Synthetic Strategy Biological Evaluation
Pyrrolidinone Ring (C3 or C4) Asymmetric cyclization In vitro binding assays, cell-based functional assays

Advanced Analytical Methodologies for Research on 2 2 2 Oxopyrrolidin 1 Yl Phenyl Acetic Acid

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC-MS)

Chromatographic techniques are fundamental to the isolation and quantification of 2-(2-(2-Oxopyrrolidin-1-yl)phenyl)acetic acid from various matrices. High-Performance Liquid Chromatography (HPLC) is a primary modality for the analysis of this polar, non-volatile compound.

High-Performance Liquid Chromatography (HPLC):

HPLC methods for the analysis of aniracetam and its metabolites, including this compound, typically utilize reversed-phase chromatography. A C18 column is a common choice for the stationary phase, providing effective separation based on hydrophobicity. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic modifier like methanol (B129727) or acetonitrile. Gradient elution may be employed to optimize the separation of the parent drug from its various metabolites. Detection is commonly achieved using UV spectrophotometry, with the detection wavelength set to the absorbance maximum of the analyte, which for similar compounds has been noted around 280 nm.

ParameterTypical Conditions
Stationary Phase Reversed-phase C18 (e.g., Agilent ODS, Venusil ASB C18)
Mobile Phase Methanol or Acetonitrile and an aqueous buffer (e.g., 0.01 M Potassium dihydrogen phosphate, pH 3.0)
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 20 µL

Gas Chromatography-Mass Spectrometry (GC-MS):

Due to the low volatility of this compound, direct analysis by GC-MS is challenging. Therefore, a derivatization step is necessary to increase its volatility and thermal stability. Silylation is a common derivatization technique for acidic compounds, where active hydrogens in the carboxylic acid group are replaced with a trimethylsilyl (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) are frequently used for this purpose. Following derivatization, the TMS-ester of the analyte can be readily separated on a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) and detected by mass spectrometry. The mass spectrometer provides high selectivity and sensitivity, with identification based on the compound's characteristic mass spectrum and retention time.

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS)

For the analysis of this compound in complex biological matrices such as plasma, hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are indispensable. This technique combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.

A typical LC-MS/MS method involves protein precipitation from the plasma sample using an organic solvent like methanol, followed by chromatographic separation on a reversed-phase column. The detection is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, often operated in the negative ion mode for acidic compounds. Multiple Reaction Monitoring (MRM) is utilized for quantification, which involves monitoring a specific precursor ion to product ion transition, ensuring high selectivity and minimizing matrix interference.

ParameterTypical Conditions
Sample Preparation Protein precipitation with methanol
Chromatography Reversed-phase HPLC (e.g., Venusil ASB C18 column)
Mobile Phase Methanol and 10 mmol/L ammonium acetate (B1210297) (30:70, v/v)
Ionization Electrospray Ionization (ESI) in negative mode
Detection Multiple Reaction Monitoring (MRM)

Radiosynthesis for Isotopic Labeling and Tracing in Preclinical Studies

Radiolabeling of this compound is a critical tool for in-depth preclinical studies, including absorption, distribution, metabolism, and excretion (ADME) profiling. Isotopic labeling with radionuclides such as Carbon-14 (¹⁴C) or Tritium (³H) allows for the sensitive and specific tracing of the molecule and its metabolites in vivo.

A common strategy for the radiosynthesis of this compound would involve the introduction of a radiolabel into a stable position of the molecule. For instance, ¹⁴C could be incorporated into the carboxylic acid group via a carboxylation reaction using ¹⁴CO₂ with a suitable organometallic precursor. Alternatively, a precursor containing the pyrrolidinone ring could be synthesized with a ¹⁴C label, which is then used in the subsequent steps to build the final molecule. The radiosynthesis of related compounds has been achieved by coupling a radiolabeled precursor, such as ¹¹C-propionyl chloride, with an appropriate amine, followed by reduction. The final radiolabeled product is then purified using techniques like reverse-phase HPLC. The specific activity and radiochemical purity of the final product are critical parameters that must be determined before its use in preclinical studies.

Bioanalytical Method Development for Biological Matrices (e.g., Plasma, Tissue Homogenates)

The development and validation of bioanalytical methods are essential for obtaining reliable quantitative data from biological matrices. These methods must adhere to strict guidelines set by regulatory authorities to ensure data integrity.

Plasma:

For the analysis of this compound in plasma, LC-MS/MS is the method of choice due to its high sensitivity and selectivity. Method development involves optimizing sample extraction, chromatographic conditions, and mass spectrometric parameters. Sample preparation often involves protein precipitation or liquid-liquid extraction to remove interfering matrix components. The method is then validated for parameters including linearity, accuracy, precision, selectivity, recovery, and stability, following international guidelines.

Tissue Homogenates:

Analyzing the compound in tissue homogenates presents additional challenges due to the complexity of the matrix. The tissue of interest (e.g., brain, liver) is first homogenized in a suitable buffer to create a uniform suspension. This is followed by a more rigorous sample clean-up procedure, which may include a combination of protein precipitation and solid-phase extraction (SPE) to remove lipids and other interfering substances. The subsequent analysis is typically performed by LC-MS/MS. The validation of the bioanalytical method in tissue homogenates follows similar principles to that in plasma but also includes an evaluation of the homogenization process and potential matrix effects specific to each tissue type.

Future Directions and Research Perspectives for 2 2 2 Oxopyrrolidin 1 Yl Phenyl Acetic Acid Research

Unexplored Biological Activities and Therapeutic Opportunities (Preclinical)

While the foundational anti-inflammatory properties of compounds with pyrrolidinone and phenylacetic acid moieties are recognized, the full spectrum of biological activities for 2-(2-(2-Oxopyrrolidin-1-yl)phenyl)acetic acid remains largely uncharted. Preclinical research is branching out to investigate novel therapeutic applications beyond general inflammation.

Enzyme Inhibition: A significant area of exploration is the compound's potential as an enzyme inhibitor. nih.govnih.gov The structural motifs present suggest potential interactions with various enzymes implicated in disease pathways. For instance, research into pyrrolidine (B122466) amide derivatives has identified potent inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in the degradation of the anti-inflammatory and analgesic lipid palmitoylethanolamide (B50096) (PEA). nih.gov Pharmacological inhibition of NAAA could offer therapeutic benefits in managing pain and inflammation. nih.gov Similarly, the ATX-LPA axis, which is involved in pathological inflammatory conditions, is another interesting target for which novel pyrrolidinone inhibitors have been developed. nih.gov Future studies could screen this compound against a panel of enzymes, including but not limited to cyclooxygenases (COX-1/COX-2), lipoxygenases (5-LOX), and autotaxin (ATX), to identify specific inhibitory activities. nih.govnih.govnih.gov

Neurological and Nociceptive Pathways: The role of inflammatory mediators in neurological disorders and chronic pain is well-established. mdpi.com Preclinical investigations could explore the effects of this compound on neuroinflammation and its modulation of specific pain signaling pathways. mdpi.com Given that glial cells release pro-inflammatory mediators that enhance pain signaling, targeting their activation could be a beneficial strategy for reducing central sensitization and chronic pain. mdpi.com

Anticancer Potential: Chronic inflammation is a known driver of carcinogenesis. The potential of mPGES-1 inhibitors, which reduce prostaglandin (B15479496) E2 (PGE2) production, in both inflammation and cancer therapy is an active area of research. nih.gov PGE2 has been shown to affect cancer cell proliferation and tumor development. nih.gov Therefore, evaluating the anti-proliferative and pro-apoptotic effects of this compound in various cancer cell lines, particularly those associated with inflammation-driven malignancies, represents a promising therapeutic avenue.

A summary of potential, unexplored therapeutic targets for preclinical investigation is presented below.

Therapeutic Target ClassSpecific Enzyme/Pathway ExamplePotential Therapeutic Indication (Preclinical)
HydrolasesN-acylethanolamine acid amidase (NAAA)Chronic Pain, Inflammatory Disorders
PhosphodiesterasesAutotaxin (ATX)Fibrosis, Cancer, Inflammatory Conditions
Oxidoreductases5-Lipoxygenase (5-LOX)Inflammatory Diseases, Asthma
SynthasesMicrosomal prostaglandin E synthase-1 (mPGES-1)Inflammation, Cancer
Neurological PathwaysGlial Cell ActivationNeuropathic Pain, Neuroinflammation

Integration of Omics Technologies (Genomics, Metabolomics) for Deeper Mechanistic Understanding

To move beyond phenotypic screening and gain a deeper understanding of the mechanism of action of this compound, the integration of "omics" technologies is crucial. nih.gov These high-throughput approaches can provide a comprehensive view of the molecular changes induced by the compound within a biological system. nih.govmdpi.com

Genomics and Transcriptomics: Transcriptomic analysis, using techniques like RNA sequencing, can identify genes whose expression is significantly altered in cells or tissues upon treatment with the compound. mdpi.com This can reveal the signaling pathways and cellular processes that are modulated, offering clues about its primary targets and downstream effects. For instance, identifying changes in the expression of genes related to inflammation, apoptosis, or cell cycle regulation would provide robust mechanistic data. mdpi.com

Metabolomics: Metabolomics, the study of small-molecule metabolites, can provide a functional readout of the physiological state of a cell or organism. biorxiv.orgmdpi.com By analyzing the metabolome of treated systems, researchers can identify specific metabolic pathways that are perturbed by this compound. nih.gov This is particularly relevant for an anti-inflammatory compound, as it could alter the production of lipid mediators like prostaglandins (B1171923) and leukotrienes. scirp.org Linking metabolomics data with genomics can connect the compound's effects on gene expression to functional changes in cellular metabolism. mdpi.com This integrated "metabologenomics" approach can help to identify novel biomarkers of drug response and elucidate complex biological networks. mdpi.com

Development of Advanced In Vitro and In Vivo Models

The translation of basic research findings requires robust and relevant preclinical models that can accurately predict efficacy. Future research on this compound will benefit from the use of advanced in vitro and in vivo systems.

Advanced In Vitro Models: Traditional 2D cell cultures are being supplemented and replaced by more physiologically relevant models. mdpi.com

3D Cell Cultures and Organoids: Three-dimensional models such as spheroids and organoids can better mimic the complex cell-cell and cell-matrix interactions of native tissues. nih.gov For instance, testing the compound on 3D cultures of inflamed tissues or tumor spheroids could provide more accurate data on its anti-inflammatory and anti-cancer effects. mdpi.com

Organs-on-a-Chip: Microfluidic "organ-on-a-chip" platforms represent a significant leap forward, allowing for the co-culture of different cell types in a dynamic environment that simulates organ-level physiology. nih.gov A gut-liver-on-a-chip model, for example, could be used to study the compound's metabolism and its effects on both intestinal and hepatic inflammation simultaneously. nih.gov

Cell-based Assays: In vitro models using specific cell lines, such as the TR146 human buccal cell line, can be used to study the transport and permeability of NSAID-like compounds across biological barriers. mdpi.com

In Vivo Models: While striving to reduce animal use, in vivo models remain essential for understanding the systemic effects of a compound.

Inflammatory Models: Standard models like carrageenan-induced paw edema in rodents are valuable for assessing general anti-inflammatory activity. nih.govmdpi.com This model helps in understanding the compound's effect on mediators like prostaglandins. scirp.orgresearchgate.net The acetic acid-induced writhing test is another simple and effective model for evaluating peripheral analgesic potential by observing the inhibition of prostaglandin synthesis. scirp.orgresearchgate.net

Disease-Specific Models: As research uncovers more specific biological activities, the use of more sophisticated, disease-relevant animal models will be necessary. For example, if the compound shows promise in neuroinflammation, models of multiple sclerosis or Alzheimer's disease could be employed. If it demonstrates anticancer properties, patient-derived xenograft (PDX) models would be the next step.

Interdisciplinary Collaborations for Translational Research (Excluding Human Clinical Trials)

The complexity of modern drug discovery necessitates a collaborative, interdisciplinary approach. nih.gov Advancing the preclinical development of this compound will require synergistic efforts from experts across various scientific fields.

Academia-Industry Partnerships: Collaborations between academic research laboratories and pharmaceutical companies can accelerate progress. nih.govnovartis.com Academic labs often excel in basic discovery and mechanistic studies, while industry partners provide expertise in drug development, medicinal chemistry, and preclinical testing. novartis.com

Cross-Disciplinary Teams: Within and between institutions, teams comprising medicinal chemists, molecular biologists, pharmacologists, computational biologists, and toxicologists are essential. nih.gov Chemists can focus on synthesis and optimization, biologists can perform in vitro and in vivo testing, and computational scientists can use modeling to predict activity and guide compound design. This integrated approach ensures that all facets of preclinical development are addressed efficiently. Such collaborations are key to tackling major challenges in drug discovery and exploring new scientific avenues. novartis.com

Design of Next-Generation Pyrrolidinone-Phenylacetic Acid Hybrid Compounds

The chemical scaffold of this compound serves as a valuable starting point for the design of next-generation compounds with enhanced potency, selectivity, and pharmacokinetic properties. researchgate.net The pyrrolidine ring is a versatile scaffold in drug discovery due to its three-dimensional structure and the stereochemical possibilities it offers. researchgate.netfrontiersin.org

Structure-Activity Relationship (SAR) Studies: A critical step is to conduct detailed SAR studies to understand how modifications to different parts of the molecule affect its biological activity. nih.govresearchgate.net This involves synthesizing a library of analogs by modifying the pyrrolidinone ring, the phenyl ring, and the acetic acid linker. researchgate.net For example, SAR studies on other pyrrolidine amides have shown that substituents on the terminal phenyl group can significantly influence inhibitory activity and selectivity. nih.gov

Computational and Fragment-Based Design: Modern drug design often employs computational approaches. mdpi.com

Molecular Docking: In silico docking studies can predict how different analogs bind to specific target proteins, helping to prioritize the synthesis of compounds with the highest predicted affinity. nih.gov

Fragment-Based Screening: This approach can be used to identify small molecular fragments that bind to a target of interest. These fragments can then be grown or linked together to create more potent lead compounds, a strategy successfully used to develop inhibitors for targets like mPGES-1. nih.gov

The goal of these design efforts is to create novel chemical entities that retain the beneficial properties of the parent compound while improving upon its weaknesses, ultimately leading to the development of superior preclinical candidates.

Q & A

Q. What are the common synthetic routes for preparing 2-(2-(2-Oxopyrrolidin-1-yl)phenyl)acetic acid, and what key reaction parameters influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via amide coupling or cyclization reactions. For example, a derivative with the oxopyrrolidin moiety was synthesized by reacting 2-(2-aminophenyl)acetic acid with γ-butyrolactam under acidic conditions, achieving a 99% yield . Key parameters include:
  • Catalyst selection : Use of coupling agents like EDC/HOBt for amide bond formation.
  • Temperature control : Reactions often proceed at 0–25°C to minimize side products.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (e.g., ethanol/water) ensures purity.
    Table 1 : Optimization data from a representative synthesis :
ParameterValue
Yield99%
Melting Point127–129°C
Elemental AnalysisC: 57.59%, H: 5.58%, N: 9.80%

Q. Which spectroscopic and chromatographic methods are recommended for characterizing purity and structural integrity?

  • Methodological Answer :
  • HPLC : Use C18 columns (e.g., 5 µm, 250 × 4.6 mm) with UV detection at 210–254 nm. Impurity profiling (e.g., EP Impurity A) requires gradient elution (acetonitrile/0.1% TFA) .
  • NMR : 1^1H and 13^13C NMR in DMSO-d6 or CDCl₃ to confirm the acetic acid moiety (δ 3.6–4.0 ppm) and pyrrolidinone ring (δ 2.1–2.5 ppm) .
  • X-ray crystallography : Resolve stereochemistry via single-crystal analysis (e.g., SHELX programs for refinement) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and observed spectroscopic data (e.g., NMR, IR)?

  • Methodological Answer : Discrepancies often arise from tautomerism or hydrogen bonding. For example:
  • Hydrogen bonding : In crystal structures, O–H⋯N interactions (e.g., bond length 2.8–3.0 Å) can shift IR carbonyl stretches by 10–20 cm⁻¹ .
  • Dynamic NMR : Use variable-temperature NMR to detect conformational changes in the pyrrolidinone ring .
    Table 2 : Hydrogen bond geometry in a related compound :
D–H⋯AD–H (Å)H⋯A (Å)D⋯A (Å)∠D–H–A (°)
O–H⋯N0.821.952.70152

Q. What strategies optimize the solid-state stability and crystallinity during storage?

  • Methodological Answer :
  • Crystallization solvents : Use ethanol/water mixtures to form stable polymorphs .
  • Storage conditions : Maintain <30% humidity at 2–8°C in amber glass to prevent hygroscopic degradation .
  • Excipient screening : Co-crystallization with 4,4'-bipyridine improves thermal stability (TGA data up to 200°C) .

Q. How can computational approaches predict biological interactions of this compound?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina to model binding to aminopeptidase M (AP-M), focusing on the oxopyrrolidin moiety’s interaction with the catalytic zinc ion .
  • MD simulations : GROMACS simulations (pH 7.4, 310 K) assess stability of the acetic acid group in aqueous environments .

Data Contradiction Analysis

Q. How should researchers address conflicting elemental analysis results in synthetic batches?

  • Methodological Answer :
  • Replicate synthesis : Ensure consistent stoichiometry (e.g., 1:1 molar ratio of amine to lactam) .
  • Combined techniques : Cross-validate with HRMS (ESI+, m/z calculated for C₁₄H₁₆N₂O₅: 292.1056) and combustion analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.